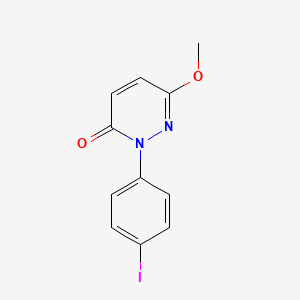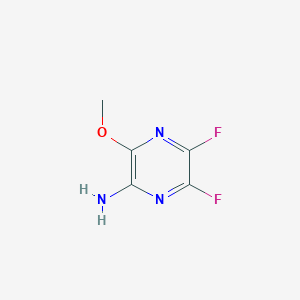
4-Hydroxy-5-(2,3,5-trichlorophenyl)indole-3-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5-(2,3,5-trichlorophenyl)indole-3-acetonitrile is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a hydroxy group, a trichlorophenyl group, and an acetonitrile group attached to the indole core. It has a molecular formula of C16H9Cl3N2O and a molecular weight of 351.61 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-(2,3,5-trichlorophenyl)indole-3-acetonitrile typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. For this specific compound, the reaction conditions may include the use of methanesulfonic acid under reflux in methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-5-(2,3,5-trichlorophenyl)indole-3-acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The trichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-5-(2,3,5-trichlorophenyl)indole-3-acetonitrile has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-5-(2,3,5-trichlorophenyl)indole-3-acetonitrile involves its interaction with specific molecular targets. For instance, it may act as an antibacterial agent by disrupting bacterial cell walls or inhibiting essential bacterial enzymes, thereby reducing the viability of pathogenic bacteria . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Bromo-4-chloro-3-indolyl phosphate: Used as a substrate in biochemical assays.
Uniqueness
4-Hydroxy-5-(2,3,5-trichlorophenyl)indole-3-acetonitrile is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various fields, including medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C16H9Cl3N2O |
|---|---|
Peso molecular |
351.6 g/mol |
Nombre IUPAC |
2-[4-hydroxy-5-(2,3,5-trichlorophenyl)-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C16H9Cl3N2O/c17-9-5-11(15(19)12(18)6-9)10-1-2-13-14(16(10)22)8(3-4-20)7-21-13/h1-2,5-7,21-22H,3H2 |
Clave InChI |
ZDFWBPLJMVSUGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=CN2)CC#N)C(=C1C3=C(C(=CC(=C3)Cl)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


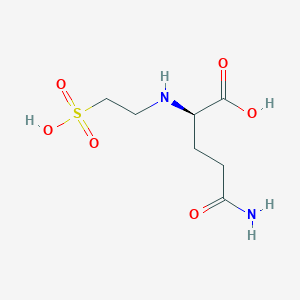
![[trans-2-Methoxycyclobutyl]methanol](/img/structure/B13112905.png)

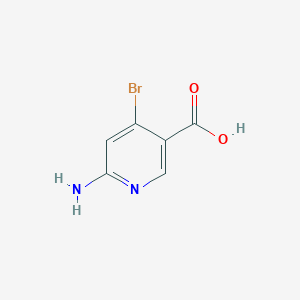
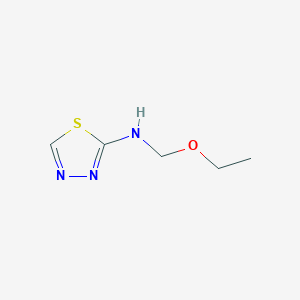
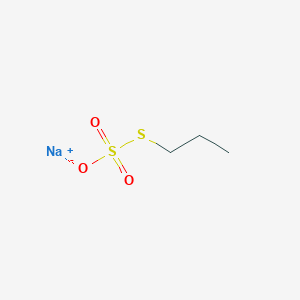
![5,6,7,8-Tetrahydroimidazo[1,5-c]pyrimidine](/img/structure/B13112939.png)
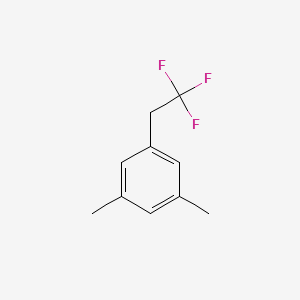
![1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B13112947.png)

